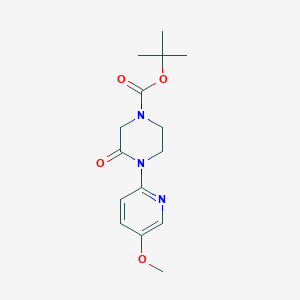
4-(3-Methyl-1,2,4-triazol-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-1,2,4-triazol-4-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenol group attached to a triazole ring, which is substituted with a methyl group at the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2,4-triazole with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methyl-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
4-(3-Methyl-1,2,4-triazol-4-yl)phenol is unique due to the specific substitution pattern on the triazole ring and the presence of the phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
4-(3-methyl-1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-11-10-6-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
Clave InChI |
HXZAOEDYMVGZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=CN1C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)

![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)
![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)
![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)

![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)



![2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)
